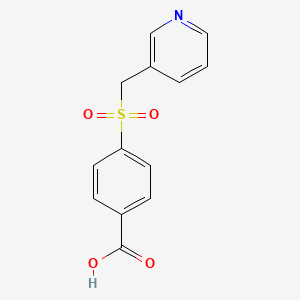![molecular formula C10H11N3O5 B3198953 2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016714-10-5](/img/structure/B3198953.png)
2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid
Descripción general
Descripción
2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid , also known as 2-nitrophenylacetic acid , is an organic compound used in organic synthesis. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been employed not only in synthetic chemistry but also as an herbicide .
Synthesis Analysis
The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. This reaction introduces the nitro group onto the phenyl ring, resulting in the desired product .
Molecular Structure Analysis
The molecular formula of 2-nitrophenylacetic acid is C₈H₇NO₄ , with a molar mass of approximately 181.15 g/mol . It appears as a yellow to pale brown crystalline powder. The compound’s chemical structure consists of a phenyl ring attached to an acetic acid moiety, with a nitro group substituent .
Chemical Reactions Analysis
- Protecting Group for Primary Alcohols : It can be used as a protecting group for primary alcohols. By esterifying the alcohol with 2-nitrophenylacetic acid, the alcohol’s reactivity can be controlled. The Mitsunobu reaction, involving diethyl azidocarboxylate and triphenylphosphine, selectively removes this protecting group .
- Formation of Heterocycles : The compound is crucial for the synthesis of heterocyclic compounds. Complete reduction yields anilines, which cyclize to form lactams. Partial reductive cyclization produces hydroxamic acids, both of which find applications in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and X-Ray Crystallography : Amino acid derivatives similar to 2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid have been synthesized and characterized using spectroscopic methods and X-ray crystallography. These compounds exhibit interesting chemical properties due to their unique structures (Ikram et al., 2015).
Chemical Analysis and Sensing
- Electrochemical Sensing of Toxic Organic Pollutants : Derivatives of this compound have been used in developing sensors for detecting nitro aromatic toxins. These sensors demonstrate high sensitivity and can be applied in various environmental monitoring scenarios (Shah et al., 2017).
Organic Synthesis
Cyclization Reactions : Research into the cyclization of similar compounds has revealed novel pathways to produce diverse and complex heterocycles. This has significant implications in organic synthesis, providing new methods to create complex molecules (Smyth et al., 2007).
Synthesis of Antihypertensive Agents : Studies have shown the utility of similar compounds in synthesizing new chemical entities with potential antihypertensive properties, showcasing the versatility of these derivatives in medicinal chemistry (Abdel-Wahab et al., 2008).
Antibacterial Activity : Compounds with structures similar to this compound have been synthesized and evaluated for antibacterial activity, indicating their potential use in developing new antibiotics (Salama, 2020).
Chemical Properties and Reactions
Protecting Group in Organic Synthesis : Derivatives of this compound have been used as protecting groups in organic synthesis, demonstrating their utility in complex chemical reactions (Daragics & Fügedi, 2010).
Reductive Cyclization : Studies involving reductive cyclization of related compounds have led to the efficient synthesis of hexahydrocarbazoles, highlighting the compound's role in creating novel organic structures (Labadie & Parmer, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylcarbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDCEAMUJTUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)


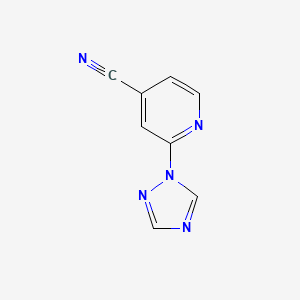
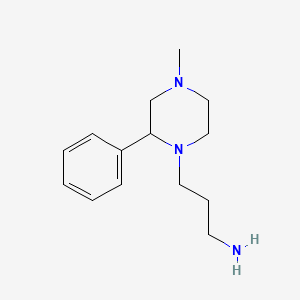
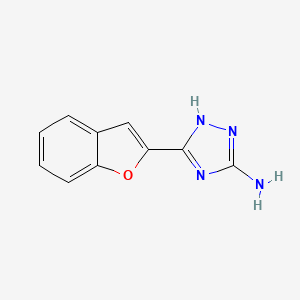
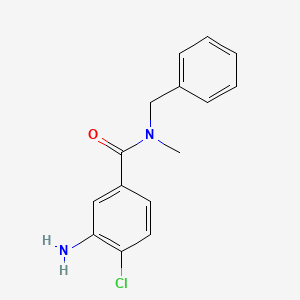


![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)
